N-[2-methoxy-5-(trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-[2-methoxy-5-(trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields
Mechanism of Action
Target of Action
Compounds with a similar structure, such as those containing the benzo[c][1,2,5]thiadiazole (btz) motif, have been extensively researched for use in photovoltaics and as fluorescent sensors . They have also been researched for photocatalytic applications .
Mode of Action
It is known that the btz motif has received attention as a strongly electron-accepting moiety . This suggests that the compound may interact with its targets through electron transfer processes.
Biochemical Pathways
Compounds with the btz motif have been used in photocatalytic applications, suggesting that they may affect pathways related to light absorption and energy transfer .
Pharmacokinetics
It is known that thiadiazoles, due to their mesoionic nature, are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
Compounds with the btz motif have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes , suggesting that they may have effects at the molecular and cellular levels.
Action Environment
It is known that the properties of various families of organophotocatalysts can be tailored towards more favorable redox potentials and photophysical properties , suggesting that environmental factors such as light intensity and wavelength may influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-5-(trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-5-(trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-methoxy-5-(trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(trifluoromethyl)aniline: A related compound with similar functional groups but lacking the benzothiadiazole moiety.
Methyl 2-(3-(trifluoromethyl)phenyl)acetate: Another compound with a trifluoromethyl group, used in different chemical applications.
Uniqueness
N-[2-methoxy-5-(trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide stands out due to the presence of the benzothiadiazole moiety, which imparts unique electronic and structural properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or advanced material properties.
Properties
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O2S/c1-23-13-5-3-9(15(16,17)18)7-12(13)19-14(22)8-2-4-10-11(6-8)21-24-20-10/h2-7H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOZBXIPIDFFHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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